molecular formula C11H24ClN B1446827 4-Hexylpiperidine hydrochloride CAS No. 1019852-10-8

4-Hexylpiperidine hydrochloride

Cat. No.: B1446827
CAS No.: 1019852-10-8
M. Wt: 205.77 g/mol
InChI Key: MWOKKOXGCJHJDR-UHFFFAOYSA-N
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Description

4-Hexylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a hexyl group attached to the piperidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylpiperidine hydrochloride typically involves the alkylation of piperidine with a hexyl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting 4-Hexylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Hexylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the production of pharmaceuticals.

    Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the hexyl group.

    4-Methylpiperidine: A similar compound with a methyl group instead of a hexyl group.

    4-Phenylpiperidine: Contains a phenyl group attached to the piperidine ring.

Uniqueness: 4-Hexylpiperidine hydrochloride is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in specific applications where the hexyl group enhances the compound’s performance or interaction with other molecules.

Properties

IUPAC Name

4-hexylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-2-3-4-5-6-11-7-9-12-10-8-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOKKOXGCJHJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019852-10-8
Record name 4-hexylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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